3-Chloro-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

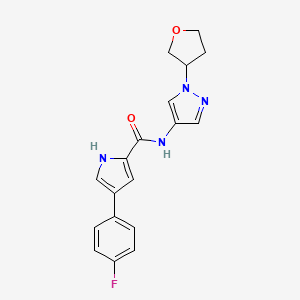

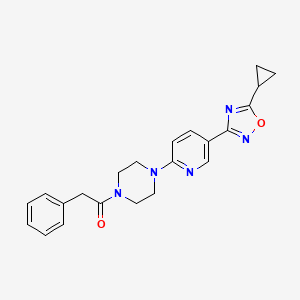

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with nitrogen. This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis

The molecule has a molecular weight of 312.115 . It contains a trifluoromethyl group, which is an important subgroup of fluorinated compounds .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Sulfonyl and Pyrrolidine Derivatives : Research by Markitanov et al. (2016) and Ryzhkova et al. (2023) has focused on the synthesis of new compounds, including those containing sulfonyl and pyrrolidine derivatives, which are structurally related to 3-Chloro-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine. These compounds are notable for their industrial, biological, and medicinal properties (Markitanov et al., 2016), (Ryzhkova et al., 2023).

Structural and Conformational Studies : Sagar et al. (2017) conducted research on related tetrahydro-1H-pyrazolo[4,3-c]pyridines, exploring their molecular conformations and hydrogen bonding. This work contributes to the understanding of the structural properties of similar compounds (Sagar et al., 2017).

Polymer Synthesis and Properties : Research by Liu et al. (2013) on the synthesis of novel fluorinated polyamides, incorporating pyridine and sulfone moieties, demonstrates the application of related chemicals in material science. These polymers exhibit unique properties suitable for various industrial applications (Liu et al., 2013).

Biological and Medicinal Research

Investigation of RORγt Inverse Agonists : Duan et al. (2019) researched phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists. This research highlights the potential of related compounds in developing treatments for conditions mediated by the RORγt pathway (Duan et al., 2019).

Anticancer Agent Synthesis : The study by Redda and Gangapuram (2007) focuses on synthesizing new 1,3,4-oxadiazolyl tetrahydropyridines, evaluating their potential as anticancer agents. This demonstrates the relevance of similar chemical structures in pharmaceutical research (Redda & Gangapuram, 2007).

Drug Metabolism and Excretion Studies : Yue et al. (2011) conducted a study on the absorption, distribution, metabolism, and excretion of a drug with a pyridine ring, similar to this compound. This research provides insights into how related compounds are processed in biological systems (Yue et al., 2011).

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring , which is a common scaffold in many biologically active compounds .

Mode of Action

The compound’s structure suggests it might interact with its targets through the pyrrolidine ring . The trifluoromethyl group could potentially enhance the compound’s binding affinity to its targets .

Biochemical Pathways

Compounds containing a pyrrolidine ring have been found to interact with various biochemical pathways .

Pharmacokinetics

The presence of the trifluoromethyl group and the pyrrolidine ring could potentially influence these properties .

Result of Action

Compounds containing a pyrrolidine ring have been found to exhibit various biological activities .

Future Directions

Properties

IUPAC Name |

3-chloro-4-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N2O3S/c17-14-9-21-6-4-15(14)25-12-5-7-22(10-12)26(23,24)13-3-1-2-11(8-13)16(18,19)20/h1-4,6,8-9,12H,5,7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYKRVYQIADCRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2369878.png)

![(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2369880.png)

![1-methyl-5-[4-(2-pyridinyl)piperazino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2369881.png)

![methyl 2-{[4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2369888.png)

![9-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2369896.png)

![1-[3-(Aminomethyl)azetidin-1-yl]ethanone](/img/structure/B2369898.png)